molecular formula C12H13ClN2OS B5886427 N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No. B5886427
M. Wt: 268.76 g/mol
InChI Key: RBBUVHXUVBDFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CMT-3, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been shown to have promising anti-tumor activity in various preclinical studies. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. Moreover, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for potential cancer treatments.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the development and progression of cancer. By inhibiting MMP activity, this compound is thought to prevent the spread of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been found to have anti-inflammatory properties, which may contribute to its anti-tumor activity. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is its potency as an anti-tumor agent, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. Moreover, its selectivity for cancer cells and minimal toxicity in normal cells make it a safer alternative to traditional chemotherapy drugs. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help in the selection of patients for clinical trials. Moreover, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Finally, further studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with promising anti-tumor activity and minimal toxicity in normal cells. Its mechanism of action involves the inhibition of MMPs, which are enzymes that play a crucial role in cancer development and progression. This compound has several advantages as a tool for scientific research, including its potency and selectivity for cancer cells. However, its low solubility in water may limit its bioavailability and efficacy in vivo. Future research on this compound should focus on improving its synthesis methods, identifying biomarkers for patient selection, and exploring its potential as a therapeutic agent for other diseases.

Synthesis Methods

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol and chloroacetyl chloride, followed by cyclization with sodium methoxide. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-9-7(13)5-4-6-8(9)17-11/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBUVHXUVBDFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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